

Spectroscopic Characterization of 2-Amino-5-chloronicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-chloronicotinaldehyde

Cat. No.: B104992

[Get Quote](#)

Introduction

2-Amino-5-chloronicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-donating amino group, the electron-withdrawing chloro and aldehyde groups, and the pyridine ring, make it a valuable building block for the synthesis of novel bioactive compounds and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **2-Amino-5-chloronicotinaldehyde**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is presented from the perspective of a Senior Application Scientist, emphasizing the causal relationships between molecular structure and spectral features. While direct experimental spectra for this specific compound are not widely available in public databases, this guide will leverage established spectroscopic principles and data from closely related analogs, such as 2-amino-5-chloropyridine and nicotinaldehyde, to provide a robust and predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Amino-5-chloronicotinaldehyde**, both ^1H and ^{13}C NMR provide

critical information about the electronic environment of each nucleus, confirming the substitution pattern and the presence of key functional groups.

Experimental Protocol: NMR Data Acquisition

A standard approach for acquiring high-quality NMR data for a sample like **2-Amino-5-chloronicotinaldehyde** would be as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). The choice of solvent is critical; DMSO-d_6 is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., $-\text{NH}_2$).
- **Instrumentation:** Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, to ensure adequate signal dispersion and resolution.
- **^1H NMR Acquisition:** Acquire a standard one-dimensional ^1H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Obtain a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ^{13}C isotope. The use of polarization transfer techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can aid in distinguishing between CH , CH_2 , and CH_3 groups.

Predicted ^1H NMR Spectral Data

The predicted ^1H NMR spectrum of **2-Amino-5-chloronicotinaldehyde** in DMSO-d_6 is summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-aldehyde	9.8 - 10.2	Singlet (s)	-	1H
H-6 (Pyridine)	8.0 - 8.2	Doublet (d)	~2.5	1H
H-4 (Pyridine)	7.8 - 8.0	Doublet (d)	~2.5	1H
-NH ₂	6.5 - 7.5	Broad Singlet (br s)	-	2H

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals several key structural features:

- Aldehyde Proton:** A highly deshielded singlet is expected in the region of 9.8-10.2 ppm. This downfield shift is characteristic of an aldehyde proton directly attached to an aromatic ring, a consequence of the magnetic anisotropy of the carbonyl group and the electron-withdrawing nature of the pyridine ring.
- Pyridine Protons:** The two protons on the pyridine ring, H-4 and H-6, are expected to appear as doublets in the aromatic region (7.8-8.2 ppm). Their mutual coupling (meta-coupling) would result in a small coupling constant (J) of approximately 2.5 Hz. The specific chemical shifts are influenced by the electronic effects of the substituents. The aldehyde group at C-3 will deshield the adjacent H-4, while the amino group at C-2 will have a shielding effect. The chloro group at C-5 will deshield the adjacent H-4 and H-6.
- Amino Protons:** The protons of the primary amino group are expected to appear as a broad singlet in the range of 6.5-7.5 ppm. The broadness of this signal is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water in the solvent. The integration of this peak corresponding to two protons confirms the presence of the -NH₂ group.

Caption: Molecular structure of **2-Amino-5-chloronicotinaldehyde** with proton numbering.

Predicted ¹³C NMR Spectral Data

The predicted ^{13}C NMR spectrum of **2-Amino-5-chloronicotinaldehyde** is summarized below.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Aldehyde)	190 - 195
C-2 (Pyridine)	158 - 162
C-6 (Pyridine)	148 - 152
C-4 (Pyridine)	138 - 142
C-5 (Pyridine)	120 - 125
C-3 (Pyridine)	115 - 120

Interpretation of the ^{13}C NMR Spectrum

The ^{13}C NMR spectrum provides a complementary and confirmatory view of the molecular structure:

- **Carbonyl Carbon:** The aldehyde carbonyl carbon is the most deshielded carbon, appearing in the far downfield region of 190-195 ppm.
- **Pyridine Carbons:** The chemical shifts of the pyridine carbons are highly dependent on the attached substituents.
 - **C-2:** Attached to the electron-donating amino group, this carbon is expected to be significantly shielded compared to an unsubstituted pyridine, but its direct attachment to the electronegative nitrogen of the ring keeps it relatively downfield (158-162 ppm).
 - **C-6:** This carbon is adjacent to the ring nitrogen and is expected to be deshielded (148-152 ppm).
 - **C-4:** Influenced by the chloro and aldehyde groups, this carbon will also be in the downfield aromatic region (138-142 ppm).
 - **C-5:** The carbon bearing the chloro substituent will be deshielded due to the electronegativity of chlorine (120-125 ppm).

- C-3: The carbon attached to the aldehyde group will be deshielded by the carbonyl, but its position relative to the other substituents places it in the more upfield region of the aromatic carbons (115-120 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

- **Sample Preparation:** For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
- **Instrumentation:** A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Predicted IR Spectral Data

Based on the known vibrational modes of 2-amino-5-chloropyridine and aromatic aldehydes, the following characteristic absorption bands are expected for **2-Amino-5-chloronicotinaldehyde**.

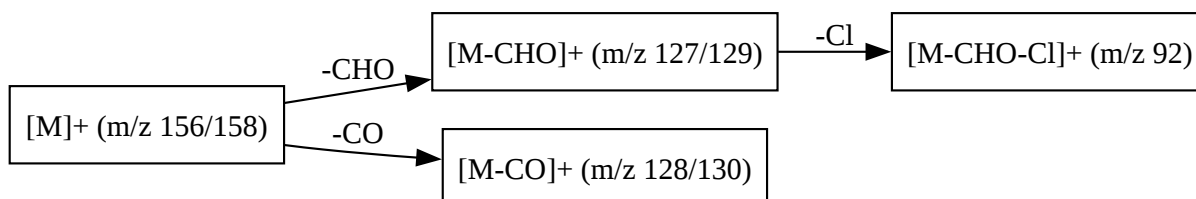
Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3450 - 3300	N-H stretching (asymmetric and symmetric)	Medium
3100 - 3000	Aromatic C-H stretching	Medium-Weak
2850 - 2750	Aldehyde C-H stretching	Weak (often two bands)
1680 - 1660	C=O stretching (aldehyde)	Strong
1620 - 1580	N-H bending and C=C/C=N ring stretching	Medium-Strong
1500 - 1400	C=C/C=N ring stretching	Medium-Strong
850 - 800	C-H out-of-plane bending	Strong
750 - 700	C-Cl stretching	Medium-Strong

Interpretation of the IR Spectrum

The IR spectrum provides a clear fingerprint of the functional groups present:

- **N-H Stretching:** Two distinct bands in the 3450-3300 cm⁻¹ region are characteristic of the asymmetric and symmetric stretching vibrations of a primary amino group.
- **C-H Stretching:** Aromatic C-H stretches appear just above 3000 cm⁻¹. The characteristic, and often weaker, C-H stretching bands of the aldehyde group are expected between 2850 and 2750 cm⁻¹.
- **Carbonyl Stretching:** A very strong and sharp absorption band in the 1680-1660 cm⁻¹ range is the hallmark of the C=O stretching vibration of the aldehyde. Conjugation with the pyridine ring lowers this frequency from that of a simple aliphatic aldehyde.
- **Ring Vibrations:** The complex pattern of bands in the 1620-1400 cm⁻¹ region arises from the C=C and C=N stretching vibrations of the pyridine ring, as well as the N-H bending (scissoring) vibration of the amino group.

- **Fingerprint Region:** The region below 1000 cm^{-1} contains a wealth of information. A strong band in the $850\text{-}800\text{ cm}^{-1}$ region is indicative of the out-of-plane C-H bending of the substituted pyridine ring. The C-Cl stretching vibration is also expected in this region, typically between 750 and 700 cm^{-1} .



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Amino-5-chloronicotinaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b104992#spectroscopic-data-nmr-ir-ms-of-2-amino-5-chloronicotinaldehyde\]](https://www.benchchem.com/product/b104992#spectroscopic-data-nmr-ir-ms-of-2-amino-5-chloronicotinaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com